molecular formula C24H32N2O2 B11575069 N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11575069
M. Wt: 380.5 g/mol
InChI Key: VYARLZRITRVGEB-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a cycloheptyl group, a cyclohexylcarbonyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be introduced via Friedel-Crafts acylation, where cyclohexanoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cycloheptyl Group: The cycloheptyl group can be attached through a nucleophilic substitution reaction, where a cycloheptylamine reacts with the intermediate product to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the proliferation of cancer cells or the inflammatory response.

Comparison with Similar Compounds

N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide can be compared with other similar compounds, such as:

    N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]propionamide: This compound has a propionamide group instead of an acetamide group.

    N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]butyramide: This compound has a butyramide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-cycloheptyl-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C24H32N2O2/c27-23(25-19-12-6-1-2-7-13-19)17-26-16-21(20-14-8-9-15-22(20)26)24(28)18-10-4-3-5-11-18/h8-9,14-16,18-19H,1-7,10-13,17H2,(H,25,27)

InChI Key

VYARLZRITRVGEB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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